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molecular formula C7H9BrO2 B8193540 (2E,4E)-Methyl 6-bromohexa-2,4-dienoate

(2E,4E)-Methyl 6-bromohexa-2,4-dienoate

Cat. No. B8193540
M. Wt: 205.05 g/mol
InChI Key: YVJYHTBQRJXDJT-ZUVMSYQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07683185B2

Procedure details

A mixture of methyl sorbate (1.26 g, 10 mmol) and N-bromosuccinimide (1.98 g, 11.0 mmol) in chlorobenzene was irradiated with a 250 W sunlamp so as to achieve a state of reflux for 4 hours. The (cooled) mixture was then evaporated under reduced pressure to give a brown oil which was purified by column chromatography (9:1 60-80° C. petroleum ether:diethyl ether) to give the title compound (1.33 g, 65%) as a clear oil.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH3:9])(=[O:7])/[CH:2]=[CH:3]/[CH:4]=[CH:5]/[CH3:6].[Br:10]N1C(=O)CCC1=O>ClC1C=CC=CC=1>[CH3:9][O:8][C:1](=[O:7])[CH:2]=[CH:3][CH:4]=[CH:5][CH2:6][Br:10]

Inputs

Step One
Name
Quantity
1.26 g
Type
reactant
Smiles
C(\C=C\C=C\C)(=O)OC
Name
Quantity
1.98 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was irradiated with a 250 W sunlamp so as
TEMPERATURE
Type
TEMPERATURE
Details
of reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The (cooled) mixture
CUSTOM
Type
CUSTOM
Details
was then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (9:1 60-80° C. petroleum ether:diethyl ether)

Outcomes

Product
Name
Type
product
Smiles
COC(C=CC=CCBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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